molecular formula C5H8O3 B6203055 (2E)-4-hydroxy-2-methylbut-2-enoic acid CAS No. 28127-66-4

(2E)-4-hydroxy-2-methylbut-2-enoic acid

Cat. No.: B6203055
CAS No.: 28127-66-4
M. Wt: 116.11 g/mol
InChI Key: NCQCQZXQBYAHBZ-DUXPYHPUSA-N
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Description

(2E)-4-hydroxy-2-methylbut-2-enoic acid is an organic compound with the molecular formula C5H8O3 It is a derivative of butenoic acid, characterized by the presence of a hydroxyl group and a methyl group on the second carbon of the butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-hydroxy-2-methylbut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by oxidation and hydrolysis. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts to enhance yield and selectivity. Enzymatic methods, utilizing specific enzymes that catalyze the formation of the desired product, are often employed. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-hydroxy-2-methylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

    Oxidation: 4-oxo-2-methylbut-2-enoic acid or 2-methylbut-2-enedioic acid.

    Reduction: 4-hydroxy-2-methylbutanoic acid.

    Substitution: 4-chloro-2-methylbut-2-enoic acid or 4-amino-2-methylbut-2-enoic acid.

Scientific Research Applications

(2E)-4-hydroxy-2-methylbut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-4-hydroxy-2-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-butenoic acid
  • 2-methylbut-2-enoic acid
  • 4-methoxy-2-butenoic acid

Uniqueness

(2E)-4-hydroxy-2-methylbut-2-enoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the butenoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

28127-66-4

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(E)-4-hydroxy-2-methylbut-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2+

InChI Key

NCQCQZXQBYAHBZ-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CO)/C(=O)O

Canonical SMILES

CC(=CCO)C(=O)O

Purity

95

Origin of Product

United States

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